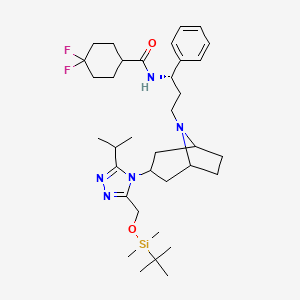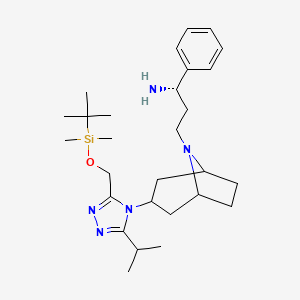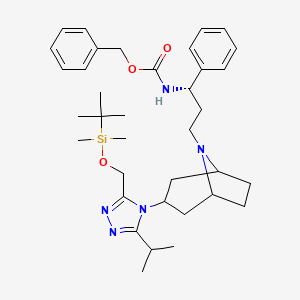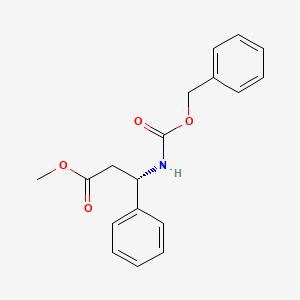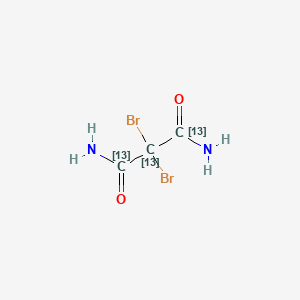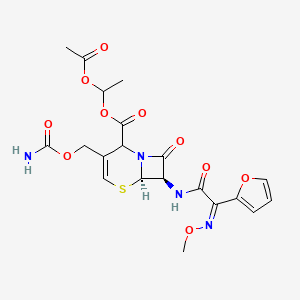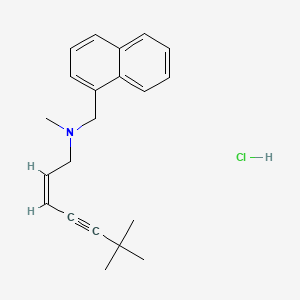
Clorhidrato de Terbinafina
Descripción general
Descripción
cis-Terbinafine Hydrochloride is an impurity in the production of Terbinafine hydrochloride . It is also known as Terbinafine Hydrochloride Impurity B . The molecular formula is C21H26ClN and the molecular weight is 327.89 .
Synthesis Analysis
The synthesis of Terbinafine hydrochloride involves a reaction with propenal and THF at room temperature for 3-5 hours . The reaction solution is then cooled and the pH value is adjusted to 5-6 .
Molecular Structure Analysis
The molecular structure of cis-Terbinafine Hydrochloride is represented by the formula C21H26ClN . The InChI representation is InChI=1S/C21H25N.ClH/c1-21(2,3)15-8-5-9-16-22(4)17-19-13-10-12-18-11-6-7-14-20(18)19;/h5-7,9-14H,16-17H2,1-4H3;1H/b9-5-; .
Chemical Reactions Analysis
Terbinafine hydrochloride is characterized by solid-state techniques including differential scanning calorimetry, thermogravimetry, X-ray powder diffraction, optical and electron microscopies, Fourier transform infrared, Raman and solid-state nuclear magnetic resonance spectroscopies .
Physical And Chemical Properties Analysis
Terbinafine hydrochloride is a white or almost white powder . It is very slightly or slightly soluble in water, freely soluble in anhydrous ethanol and in methanol, slightly soluble in acetone .
Aplicaciones Científicas De Investigación
Tratamiento de infecciones por dermatofitos
El Clorhidrato de Terbinafina se usa principalmente en el tratamiento de infecciones por dermatofitos de las uñas, tiña inguinal, tiña corporal, pie de atleta y pitiriasis versicolor . Funciona inhibiendo la escualeno epoxidasa, lo que dificulta la síntesis de ergosterol, un componente clave de la pared celular de los hongos .
Administración transdérmica para el tratamiento de micosis
Un estudio reciente propuso una versátil administración vesicular del this compound a través de la ruta dérmica en una plataforma biocompatible que consiste en glicerina, fosfolípidos y colesterol para el tratamiento de micosis . Los glicerosomas de this compound se formularon mediante la técnica de hidratación de película delgada .
Formulación de glicerosomas
Los glicerosomas de this compound se formularon mediante la técnica de hidratación de película delgada utilizando un diseño compuesto central para explorar los efectos de la composición en la formación de glicerosomas estables de tamaño nanométrico y la carga de fármacos . La formulación optimizada se evaluó en cuanto a deformabilidad, actividad antifúngica, compatibilidad por FTIR, morfología superficial, difusión de fármacos in vitro y ex vivo, irritación cutánea, histopatología y estudios de citotoxicidad en líneas celulares HaCaT .
Nanogeles sensibles al pH para infecciones fúngicas superficiales
Un estudio investigó los nanogeles sensibles al pH cargados con Terbinafine HCL (TBH) como un nuevo enfoque para tratar las infecciones fúngicas superficiales . El ácido acrílico (AA) es un monómero sintético que se reticuló con un polímero natural (gelatina) utilizando una técnica de polimerización radical libre para fabricar nanogeles de gelatina-g-poli-(ácido acrílico) .
Administración tópica usando nanogeles
Los nanogeles optimizados se incorporaron a un gel de HPMC al 1% y luego se evaluaron en comparación con la crema Lamisil al 1% para la retención de TBH en el estrato córneo, la irritación cutánea y los estudios de actividad antifúngica in vitro e in vivo . El estudio concluyó que los nanogeles de gelatina-g-poli-(ácido acrílico) que transportan TBH poco soluble pueden ser un enfoque prometedor para tratar las infecciones fúngicas superficiales<a aria-label="2: The optimized nanogels were incorporated into 1% HPMC gel and then evaluated in comparison with Lamisil cream 1% for TBH stratum corneum retention, skin irritation, and in vitro and in vivo antifungal activity studies2" data-citationid="035935f6-0034-5e31-361f-202adef60641-30" h="ID=SERP,5015.1" href="https://www.mdpi.com/2310-28
Mecanismo De Acción
- Role : It inhibits a key enzyme called squalene epoxidase (also known as squalene monooxygenase ), which is involved in sterol biosynthesis in fungi. By inhibiting this enzyme, terbinafine disrupts the synthesis of ergosterol, an essential component of the fungal cell membrane .
Target of Action
Mode of Action
Safety and Hazards
Terbinafine hydrochloride is generally well-tolerated . The most frequent drug-related adverse events are mild-to-moderate gastrointestinal disturbances . Changes in liver or renal biochemical tests were not considered clinically relevant . It is recommended to avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Direcciones Futuras
Terbinafine has FDA approval to treat onychomycosis that is suspected or proven to be caused by dermatophyte organisms . The treatment of tinea capitis is an additional non-FDA use of terbinafine . Although there are no proposed USA guidelines, terbinafine has been recommended by the British Association of Dermatologists as a first-line treatment .
Análisis Bioquímico
Biochemical Properties
cis-Terbinafine Hydrochloride acts by inhibiting the enzyme squalene epoxidase, thereby hindering cell wall synthesis of fungi . This interaction with the enzyme is crucial for its antifungal activity.
Cellular Effects
In terms of cellular effects, cis-Terbinafine Hydrochloride has been shown to significantly improve the targeting efficiency by increasing the fluidity of the stratum corneum layer . This influences cell function and impacts cell signaling pathways and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of cis-Terbinafine Hydrochloride involves binding interactions with biomolecules, specifically the enzyme squalene epoxidase . The inhibition of this enzyme leads to changes in gene expression and cellular metabolism, contributing to its antifungal effects.
Temporal Effects in Laboratory Settings
In laboratory settings, cis-Terbinafine Hydrochloride exhibits excellent colloid stability and no drug leakage after 2 months of storage . This indicates the product’s stability and long-term effects on cellular function in in vitro studies.
Metabolic Pathways
cis-Terbinafine Hydrochloride is involved in the metabolic pathway that inhibits the synthesis of ergosterol, a key component of the fungal cell wall . This could also include effects on metabolic flux or metabolite levels.
Propiedades
IUPAC Name |
(Z)-N,6,6-trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N.ClH/c1-21(2,3)15-8-5-9-16-22(4)17-19-13-10-12-18-11-6-7-14-20(18)19;/h5-7,9-14H,16-17H2,1-4H3;1H/b9-5-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMISRWJRUSYEX-UYTGOYFPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CC=CCN(C)CC1=CC=CC2=CC=CC=C21.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C#C/C=C\CN(C)CC1=CC=CC2=CC=CC=C21.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
176168-78-8 | |
| Record name | Terbinafine hydrochloride, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176168788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TERBINAFINE HYDROCHLORIDE, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H771UZ786 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



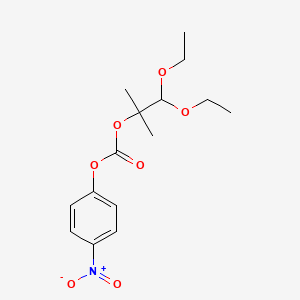
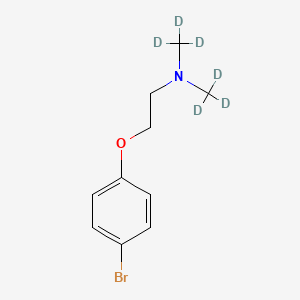
![(4E)-2-[2-(2,3-Dihydroxypropoxy)-2-oxoethyl]-9-methyldec-4-enoic acid](/img/structure/B587528.png)
